2-(Diethoxymethyl)-1,1-diethoxypentane
Description
Classification within Polyacetal Organic Compounds
Polyacetals are polymers or complex organic molecules that contain multiple acetal (B89532) linkages. specialchem.com These can be simple repeating units, as seen in polyoxymethylene (POM), or more intricate structures like 2-(Diethoxymethyl)-1,1-diethoxypentane. wikipedia.org This particular compound can be classified as a complex acyclic polyacetal. Unlike polymeric materials where the acetal group forms the backbone of the polymer, in this molecule, the acetal groups are pendant to a hydrocarbon chain. researchgate.net
The presence of two distinct acetal functionalities, a 1,1-diethoxyacetal and a diethoxymethyl group, on adjacent carbons makes it a structurally interesting molecule. The 1,1-diethoxy group is a standard acetal formed from an aldehyde, while the diethoxymethyl group can be considered a protected form of a formyl group. This dual functionality within a relatively small molecule is a key feature that dictates its reactivity and potential utility in research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 21037-61-6 |
| Molecular Formula | C₁₄H₃₀O₄ |
| Molecular Weight | 262.39 g/mol |
| SMILES | CCCC(C(OCC)OCC)C(OCC)OCC |
| InChIKey | FEZXDABEBFHELN-UHFFFAOYSA-N |
Data sourced from multiple chemical databases. matrix-fine-chemicals.com
Historical Development of Acetal Chemistry and Complex Derivatives
The study of acetals dates back to the 19th century, with significant advancements made in understanding their formation and reactivity. Initially, acetals were primarily recognized for their role as protecting groups for aldehydes and ketones in organic synthesis. libretexts.org The acid-catalyzed reaction of an aldehyde or ketone with an excess of an alcohol to form an acetal is a fundamental transformation in organic chemistry. libretexts.org
The development of more complex acetal derivatives has been driven by the need for more sophisticated building blocks in the synthesis of complex molecules, such as natural products and pharmaceuticals. acs.org The synthesis of molecules containing multiple acetal groups, like this compound, represents a progression from simple monofunctional acetals to multifunctional systems. These complex structures allow for intricate synthetic strategies where different acetal groups can be selectively deprotected or modified. The historical evolution of acetal chemistry has thus moved from simple protective functionalities to the creation of versatile synthetic intermediates with multiple reactive sites. nih.gov
Rationale for Academic Investigation of this compound
The academic interest in a molecule like this compound stems from several key areas. Primarily, it serves as a model compound for studying the reactivity of diethoxymethyl groups. mdpi.com Research into the stability and reaction conditions required to deprotect or transform such groups is crucial for their application in multi-step syntheses. mdpi.com
Furthermore, the presence of adjacent acetal functionalities raises questions about intramolecular interactions and the potential for unique reactivity. The study of such compounds can lead to the development of new synthetic methodologies. For instance, research on related compounds has explored the selective deprotection of one acetal group in the presence of another, a significant challenge in the synthesis of complex polyfunctional molecules. mdpi.com The insights gained from studying the chemistry of this compound can be applied to the synthesis of more complex targets, including pharmaceuticals and advanced materials. nih.govgoogle.com
Overview of Research Domains Pertaining to this compound
While direct research on this compound is limited, the research domains pertaining to its structural motifs are broad and significant. These include:
Complex Molecule Synthesis: The diethoxymethyl group is a valuable precursor in the synthesis of complex organic molecules. For example, studies on related compounds have utilized the diethoxymethyl moiety in the synthesis of functionalized alkynes and other intricate structures. mdpi.com
Materials Science: Polyacetals, in general, are an important class of engineering thermoplastics. specialchem.com While not a polymer itself, the study of the properties and reactivity of complex acetals like this compound can inform the design of new polyacetal-based materials with tailored properties. Research into polyether-acetal polyols for polyurethane production highlights the interest in incorporating acetal functionalities into polymer backbones to modify their characteristics. google.com
Protecting Group Chemistry: The differential reactivity of the two types of acetal groups in this molecule makes it an interesting subject for advancing the science of protecting groups. Developing conditions for the selective manipulation of one acetal in the presence of the other is a key area of investigation in synthetic organic chemistry. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethoxymethyl)-1,1-diethoxypentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O4/c1-6-11-12(13(15-7-2)16-8-3)14(17-9-4)18-10-5/h12-14H,6-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZXDABEBFHELN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(OCC)OCC)C(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10496556 | |
| Record name | 2-(Diethoxymethyl)-1,1-diethoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21037-61-6 | |
| Record name | 2-(Diethoxymethyl)-1,1-diethoxypentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10496556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Approaches for 2 Diethoxymethyl 1,1 Diethoxypentane
Established Synthetic Routes to 2-(Diethoxymethyl)-1,1-diethoxypentane
The primary and most direct route to this compound involves the acid-catalyzed acetalization of its corresponding dialdehyde (B1249045) precursor, 2-propyl-1,3-propanedial.
Role of Specific Aldehyde and Orthoformate Precursors
The synthesis of this compound is fundamentally based on the reaction between 2-propyl-1,3-propanedial and triethyl orthoformate in the presence of ethanol (B145695).
Triethyl Orthoformate: This reagent serves a dual purpose in the synthesis. wikipedia.orgatamanchemicals.com It is the primary source of the ethoxy groups that form the acetal (B89532) functionalities. wikipedia.orgatamanchemicals.com Additionally, it acts as a dehydrating agent, reacting with the water produced during the acetalization to form ethanol and ethyl formate. wikipedia.orgatamanchemicals.com This removal of water is crucial as it drives the reaction equilibrium towards the formation of the final tetraacetal product. wikipedia.orgatamanchemicals.com The industrial synthesis of triethyl orthoformate is typically from hydrogen cyanide and ethanol. wikipedia.org
Ethanol: Ethanol is used as the solvent and also participates in the reaction, providing the ethoxy groups for the acetal formation.
Condensation and Acetalization Reaction Conditions
The conversion of 2-propyl-1,3-propanedial to this compound is an acid-catalyzed condensation and acetalization reaction. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts further to form the stable acetal.
A general procedure involves mixing the dialdehyde with an excess of triethyl orthoformate and ethanol. An acid catalyst is then introduced to initiate the reaction. The mixture is typically heated to facilitate the reaction and to drive off the water formed.
Table 1: Typical Reaction Conditions for Acetalization
| Parameter | Condition | Rationale |
| Catalyst | Acidic (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) | To protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by ethanol. |
| Temperature | Elevated (e.g., reflux) | To increase the reaction rate and aid in the removal of water. |
| Reagent Ratio | Excess triethyl orthoformate and ethanol | To drive the equilibrium towards the formation of the tetraacetal product. |
| Water Removal | Use of triethyl orthoformate as a dehydrating agent | To prevent the reverse reaction (hydrolysis of the acetal) from occurring. |
Analogous and Modified Synthetic Protocols for this compound
Given the potential challenges in obtaining or synthesizing 2-propyl-1,3-propanedial, several analogous and modified synthetic strategies can be considered.
Strategies Employing Enol Ethers and Related Intermediates
An alternative approach involves the use of enol ethers. For instance, a vinyl ether, such as ethyl vinyl ether, can react with an orthoformate in the presence of a Lewis acid catalyst to form a 1,1,3-trialkoxyalkane. A patent describes the synthesis of 1,1,3,3-tetraalkoxypropanes from orthoformic acid esters and vinyl ethers. google.com For example, reacting triethyl orthoformate with isopropyl vinyl ether in the presence of anhydrous iron (III) chloride can yield 1,3,3-triethoxy-1-(isopropoxy)propane and 1,1,3,3-tetraethoxypropane (B54473). google.com This methodology could be adapted by using a propyl-substituted vinyl ether.
Multi-Step Synthesis Pathways
A complete synthesis of this compound often requires a multi-step approach, particularly for the preparation of the 2-propyl-1,3-propanedial precursor. libretexts.orgyoutube.comyoutube.com
One plausible pathway begins with the Claisen condensation of pentanal with ethyl formate. vaia.comuomustansiriyah.edu.iqlibretexts.orgchemistrysteps.comopenstax.org This reaction, typically carried out in the presence of a strong base like sodium ethoxide, would form the corresponding β-keto aldehyde. Subsequent reduction of the keto group would yield 2-propyl-1,3-propanediol. A patent describes a method for synthesizing 2-alkyl-1,3-propanediol compounds from 2-alkylacrolein. google.com This diol can then be oxidized under controlled conditions to afford 2-propyl-1,3-propanedial, which is then subjected to the acetalization reaction as described previously.
Another potential multi-step route involves the formylation of pentanal. wikipedia.org This could be achieved by forming the enolate of pentanal and then reacting it with a formylating agent. masterorganicchemistry.comyoutube.com
Table 2: Illustrative Multi-Step Synthesis Pathway
| Step | Reaction | Key Reagents | Intermediate/Product |
| 1 | Claisen Condensation | Pentanal, Ethyl Formate, Sodium Ethoxide | 2-Propyl-3-oxopropanal |
| 2 | Reduction | NaBH₄ or H₂/Catalyst | 2-Propyl-1,3-propanediol |
| 3 | Oxidation | Mild oxidizing agent (e.g., PCC) | 2-Propyl-1,3-propanedial |
| 4 | Acetalization | Triethyl Orthoformate, Ethanol, Acid Catalyst | This compound |
Optimization of Reaction Efficiency and Selectivity
The efficiency and selectivity of the synthesis of this compound can be influenced by several factors.
For the crucial acetalization step, the choice of acid catalyst and the rigorous exclusion of water are paramount. The use of an excess of triethyl orthoformate not only drives the equilibrium but also simplifies the process by acting as an in-situ water scavenger. wikipedia.orgatamanchemicals.com
Recent advances in catalysis, such as the use of solid acid catalysts or novel Lewis acids, could also be explored to improve the efficiency and recyclability of the acetalization step.
Catalytic Systems in the Synthesis of this compound
The formation of acetals is typically a reversible reaction that requires catalysis to proceed at a reasonable rate. The choice of catalyst is crucial and can influence the yield and selectivity of the reaction. For a complex molecule like this compound, the catalytic system would need to be carefully selected to facilitate the formation of the tetra-substituted propane (B168953) core.
Acid catalysis is the most common and well-established method for the synthesis of acetals from aldehydes or ketones and alcohols. The reaction proceeds by protonation of the carbonyl group, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. While a specific acid-catalyzed synthesis for this compound is not described, a probable synthetic strategy can be inferred from the synthesis of structurally similar compounds like 1,1,3,3-tetraethoxypropane. google.com
A plausible approach would involve the reaction of a suitable precursor, such as a β-dicarbonyl compound or its synthetic equivalent, with an excess of ethanol in the presence of an acid catalyst. The removal of water is essential to drive the equilibrium towards the formation of the acetal.
Proposed Acid-Catalyzed Synthesis:
A likely synthetic route to this compound could involve the acid-catalyzed reaction of 2-propylmalonaldehyde with ethanol. Alternatively, a more practical approach might utilize a precursor that is more stable and easier to handle. One such method could be the reaction of an appropriate vinyl ether with an orthoformate, a known method for producing 1,1,3,3-tetraalkoxypropanes. google.com Specifically, the reaction could proceed between 1-pentenyl ethyl ether and triethyl orthoformate under acidic conditions.
The general mechanism for acid-catalyzed acetal formation involves the following steps:
Protonation of the carbonyl oxygen by the acid catalyst.
Nucleophilic attack by an alcohol molecule on the protonated carbonyl carbon to form a hemiacetal.
Protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule to form an oxonium ion.
Attack by a second alcohol molecule on the oxonium ion.
Deprotonation to yield the acetal and regenerate the acid catalyst.
Table 1: Examples of Acid Catalysts in Acetal Synthesis
| Catalyst | Substrate(s) | Product(s) | Yield (%) | Reference |
| Dry HCl, H₂SO₄, TFA, p-TSA | Aldehydes/Ketones and Alcohols | Acetals/Ketals | Varies | google.com |
| Perchloric acid on silica (B1680970) gel | Aldehydes/Ketones and Trialkyl orthoformates | Acetals/Ketals | High | guidechem.com |
| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds | Acetals/Ketals | High | guidechem.com |
In addition to traditional acid catalysis, modern synthetic methods employing metal-mediated or organocatalytic systems have been developed for acetal formation, often offering milder reaction conditions and higher selectivity.
Metal-Mediated Methods: Various transition metal Lewis acids have been reported to catalyze acetalization reactions. guidechem.com These catalysts function similarly to proton acids by activating the carbonyl group towards nucleophilic attack. For a complex molecule like this compound, a metal catalyst could potentially offer advantages in terms of chemoselectivity, especially if other acid-sensitive functional groups were present in the starting materials. While no specific metal-mediated synthesis for the target compound has been reported, catalysts based on palladium, cerium, and gold have been shown to be effective for the formation of other acetals. guidechem.com For instance, palladium catalysis has been used for the efficient formation of acetals and ketals at ambient temperature with low catalyst loading. guidechem.com
Organocatalytic Methods: Organocatalysis presents a green and metal-free alternative for acetal synthesis. Recent research has demonstrated the use of organic molecules to catalyze acetalization under mild conditions. sigmaaldrich.com For example, photo-organocatalytic methods using catalysts like thioxanthenone or Eosin Y under visible light irradiation have been developed for the efficient conversion of aldehydes to acetals. sigmaaldrich.com These methods proceed via the formation of an electron-donor-acceptor (EDA) complex, which activates the aldehyde for nucleophilic attack by the alcohol. sigmaaldrich.com Although not specifically applied to the synthesis of this compound, these innovative approaches could potentially be adapted for its preparation, offering a more environmentally benign synthetic route.
Table 2: Examples of Modern Catalytic Methods for Acetal Synthesis
| Catalyst Type | Catalyst | Reaction Type | Key Features | Reference |
| Metal-Mediated | Palladium (Pd) complexes | Hydroalkoxylation | Mild conditions, low catalyst loading | guidechem.com |
| Metal-Mediated | Cerium(III) trifluoromethanesulfonate | Acetalization | Effective for ketones with tri-sec-alkyl orthoformate | guidechem.com |
| Organocatalytic | Thioxanthenone (photo-organocatalyst) | Photo-acetalization | Green, mild, inexpensive light source | sigmaaldrich.com |
| Organocatalytic | Eosin Y (photo-organocatalyst) | Photo-acetalization | Neutral conditions, visible light irradiation | guidechem.com |
Chemical Reactivity and Transformation Pathways of 2 Diethoxymethyl 1,1 Diethoxypentane
Hydrolytic Stability and Deacetalization Mechanisms
The stability of acetals is highly dependent on the pH of the environment. While stable under basic and neutral conditions, they undergo hydrolysis in the presence of acid. orgoreview.commasterorganicchemistry.com The hydrolysis of 2-(diethoxymethyl)-1,1-diethoxypentane is a reversible process that regenerates the parent carbonyl compounds and ethanol (B145695). organicchemistrytutor.comchemistrysteps.com
Acid-Catalyzed Hydrolysis Kinetics and Thermodynamics
The acid-catalyzed hydrolysis of acetals proceeds via a well-established mechanism. orgoreview.comlibretexts.org The reaction is initiated by protonation of one of the oxygen atoms of the acetal (B89532), which makes the corresponding alcohol a good leaving group. chemistrysteps.compressbooks.pub The subsequent departure of the alcohol results in the formation of a resonance-stabilized oxonium ion. libretexts.orglibretexts.org Nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal. libretexts.org This process repeats to release the second alcohol molecule and form the carbonyl compound. orgoreview.com
The rate of hydrolysis is influenced by several factors, including the strength of the acid catalyst and the structure of the acetal itself. researchgate.netacs.org Generally, acetals derived from ketones (ketals) hydrolyze faster than those derived from aldehydes. Given that this compound is derived from an aldehyde, its hydrolysis rate would be comparable to other aldehyde acetals under similar conditions. The presence of two acetal groups introduces complexity, with the potential for stepwise hydrolysis. The relative rates of hydrolysis of the two acetal functions would depend on steric and electronic factors.
Interactive Table: Factors Influencing Acetal Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Rationale |
|---|---|---|
| Acid Strength | Increases | Higher concentration of protons accelerates the initial protonation step. acs.org |
| Temperature | Increases | Provides the necessary activation energy for the reaction. |
| Steric Hindrance | Decreases | Bulky groups around the acetal carbon can hinder the approach of water. |
| Electronic Effects | Electron-donating groups on the carbonyl carbon stabilize the oxonium ion intermediate, increasing the rate. | Electron-withdrawing groups destabilize the intermediate, slowing the reaction. |
Selective Removal of Acetal Moieties
The selective deprotection of one acetal group in the presence of another is a significant challenge in synthetic chemistry. In the case of this compound, the two acetal functions are structurally similar, making selective hydrolysis difficult under standard acidic conditions. However, various chemoselective methods for acetal deprotection have been developed that could potentially be applied. acs.orgorganic-chemistry.org These methods often utilize specific Lewis acids or other catalytic systems that can differentiate between acetal environments based on subtle steric or electronic differences. acs.orgresearchgate.net For instance, reagents like bismuth nitrate (B79036) pentahydrate have shown selectivity in deprotecting acetals of conjugated aldehydes over others. organic-chemistry.org
Interactive Table: Reagents for Chemoselective Acetal Deprotection
| Reagent | Conditions | Selectivity Notes | Citation |
|---|---|---|---|
| Iodine in Acetone | Neutral, fast | Tolerates acid-sensitive groups like t-butyl ethers and furyl moieties. | acs.org |
| Bismuth Nitrate Pentahydrate | Room temperature, CH2Cl2 | Selective for acetals of ketones and conjugated aldehydes. | organic-chemistry.orgacs.org |
| Cerium(III) Triflate | Mild conditions | Effective for deprotection of various acetals and ketals. | researchgate.net |
Transacetalization and Exchange Reactions
Transacetalization is a process where an acetal reacts with an alcohol in the presence of an acid catalyst to form a new acetal. This reaction is an equilibrium process and can be driven to completion by using a large excess of the new alcohol or by removing the original alcohol. organic-chemistry.org For this compound, reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would be expected to lead to the formation of cyclic acetals. organicchemistrytutor.com Intramolecular transacetalization can also occur if a hydroxyl group is present elsewhere in the molecule, leading to the formation of cyclic ether structures. mdpi.com
Electrophilic and Nucleophilic Reactions at the Acetal Carbons
The carbon atoms of the acetal groups in this compound are significantly less electrophilic than the carbon of a carbonyl group. fiveable.me This is due to the presence of two electron-donating alkoxy groups. Consequently, acetals are stable towards nucleophiles such as Grignard reagents and organolithium compounds. masterorganicchemistry.comfiveable.me
However, under acidic conditions that lead to the formation of the oxonium ion intermediate, the acetal carbon becomes highly electrophilic and susceptible to attack by weak nucleophiles. This reactivity is the basis for acetal hydrolysis and transacetalization. Electrophilic substitution reactions at the acetal carbon are not typical, as the carbon is not electron-rich. Instead, electrophiles will preferentially attack the oxygen atoms. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com
Behavior of this compound as a Masked Polycarbonyl System
The compound this compound can be considered a protected form of 2-propylmalonaldehyde, a 1,3-dicarbonyl compound. The acetal groups serve as protecting groups for the two aldehyde functionalities. masterorganicchemistry.compressbooks.pub This protection allows for chemical transformations to be carried out on other parts of the molecule that would otherwise be incompatible with the presence of reactive aldehyde groups. Subsequent deprotection via acid-catalyzed hydrolysis would then reveal the 1,3-dicarbonyl system, which can then undergo its characteristic reactions, such as enolization and subsequent alkylation or condensation reactions.
Rearrangement and Isomerization Pathways
Under certain conditions, acetals can undergo rearrangement reactions. stackexchange.com For a molecule like this compound, acid-catalyzed rearrangement could potentially involve migration of one of the ethoxy groups or rearrangement of the pentyl chain, although such reactions are not common for simple acyclic acetals. Isomerization could also occur, for instance, through a series of reversible hydrolysis and acetal formation steps if a mixture of alcohols is present. More complex rearrangements are often observed in more structurally constrained cyclic or polycyclic acetal systems. wikipedia.orgorganic-chemistry.org
Strategic Applications of 2 Diethoxymethyl 1,1 Diethoxypentane in Organic Synthesis
Building Block for Complex Architectures
The utility of 1,1,3,3-tetraethoxypropane (B54473) as a foundational component for intricate molecules is well-documented. Its ability to introduce a three-carbon chain that can subsequently cyclize with various nucleophiles makes it a cornerstone in heterocyclic chemistry.
1,1,3,3-Tetraethoxypropane is frequently employed in condensation reactions that result in the formation of multiple new covalent bonds within a single synthetic operation. These reactions typically involve the acid-catalyzed hydrolysis of the acetal (B89532) groups to generate malondialdehyde or a reactive equivalent, which then engages with nucleophilic partners.
A prime example is the synthesis of substituted pyridines. The compound has been successfully condensed with acyl enamines, such as 3-aminocyclohex-2-enone, to afford fused pyridine (B92270) systems. thieme-connect.de Similarly, it reacts with 3-oxo-3-phenylpropanimidamide to yield phenyl-substituted pyridines. thieme-connect.de These transformations highlight the acetal's role as a C-C-C synthon that readily participates in cyclization cascades. Furthermore, it is a key reagent in the synthesis of various other nitrogen-containing heterocycles, including pyrimidines, google.comscribd.com thienopyridines, abertay.ac.uk and pyrido[1,2-a]pyrimidines, nih.gov by reacting with appropriate amino-substituted precursors.
Beyond the direct synthesis of final target molecules, 1,1,3,3-tetraethoxypropane serves as a precursor to valuable, highly functionalized intermediates. For instance, its reaction with primary amines is a standard method for preparing β-diketimines. acs.org This process involves the condensation of the amine with the in situ-generated malondialdehyde. The resulting β-diketimines are not typically end products themselves but are widely used as ligands to create metal complexes with applications in catalysis and materials science. acs.org
Another significant application is in the synthesis of pyrimidine-2-thione through a [3+3] cyclization with thiourea. sciforum.net This intermediate can be further elaborated, for example, by alkylation to ethyl 2-(pyrimidin-2-ylthio)acetate, which is a stepping stone for creating more complex molecules containing both pyrimidine (B1678525) and triazole rings. sciforum.net
Synthetic Equivalent for Masked Carbonyl Compounds
The core synthetic utility of 1,1,3,3-tetraethoxypropane stems from its function as a stable, masked equivalent of malondialdehyde. researchgate.net Malondialdehyde itself is a reactive β-dicarbonyl compound that is prone to polymerization and difficult to handle directly. thieme-connect.de The tetraethoxypropane derivative provides a convenient solution, as it is a stable liquid that can be purified by distillation and releases the reactive dialdehyde (B1249045) only when needed, typically by treatment with acid. nih.govugent.be
This masking strategy is evident in numerous synthetic procedures. For example, in the synthesis of 1-pyrazole, 1,1,3,3-tetraethoxypropane is first hydrolyzed with hydrochloric acid to generate malondialdehyde, which is then reacted with a dinitrophenylhydrazine (DNPH) reagent. nih.gov This controlled, sequential generation of the reactive species is crucial for the success of the reaction. The Vilsmeier-Haack reaction, a powerful formylation method, can also be performed using this acetal, leading to the formation of formylated products. archive.org
Role in Convergent Synthesis Strategies
Convergent synthesis aims to build complex molecules by first preparing separate fragments and then joining them together in the later stages of the synthesis. This approach is often more efficient than a linear synthesis. 1,1,3,3-Tetraethoxypropane is an ideal reagent for such strategies, acting as a central three-carbon linchpin that connects other molecular fragments.
The synthesis of pyrido[1,2-a]pyrimidines exemplifies this role. In this process, a substituted 2-aminopyridine (B139424) is condensed with 1,1,3,3-tetraethoxypropane in the presence of an acid like perchloric acid. nih.gov This single step efficiently brings together two key building blocks to form the core of the target heterocyclic system. Similarly, the preparation of labeled 2-halopyrimidines, important for synthesizing pharmaceuticals, involves the condensation of a labeled urea (B33335) with 1,1,3,3-tetraethoxypropane. google.com This strategy allows for the late-stage introduction of the pyrimidine core, which is a common feature in many biologically active compounds.
Case Studies of 1,1,3,3-Tetraethoxypropane in Target Molecule Synthesis
The practical application of 1,1,3,3-tetraethoxypropane is best illustrated through its use in the total synthesis of specific, complex target molecules.
Synthesis of 1,5-Diazabicyclo[4.4.0]dec-5-enes (DBD): A key step in the synthesis of the 1,5-diazabicyclo[4.4.0]dec-5-ene (DBD) scaffold involves the reaction of 2-aminopyridine with 1,1,3,3-tetraethoxypropane. This reaction, conducted in ethanol (B145695) with perchloric acid, produces a pyrido[1,2-a]pyrimidinium salt in high yield. nih.gov This salt is then hydrogenated to furnish the target bicyclic amidinium salt, demonstrating a concise and efficient route to this important structural motif. nih.gov
Preparation of Labeled Buspirone Precursors: In the synthesis of isotopically labeled pharmaceuticals, such as the anxiolytic drug Buspirone, a labeled 2-halopyrimidine intermediate is required. This intermediate is synthesized by first condensing a labeled urea with 1,1,3,3-tetraethoxypropane in the presence of acid to form a 2-hydroxypyrimidine. google.com This is subsequently converted to the necessary 2-chloropyrimidine, showcasing the acetal's role in constructing key fragments for complex drug molecules. google.com
Synthesis of Pyrido[2,3-d]pyrimidines (N5-Deazapterins): N5-Deazapterins, which are analogues of folic acid, have been synthesized using 1,1,3,3-tetraethoxypropane. The reaction of 5-amino-6-methyl-2-(methylamino)pyrimidin-4(3H)-one with the acetal leads to the formation of the unsubstituted N5-deazapterin core. datapdf.com It is proposed that the acetal deprotects in situ to provide a reactive acrolein derivative that undergoes condensation with the pyrimidine. datapdf.com
Formation of High-Energy Materials: The synthesis of precursors for thermally stable explosives, such as 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (HNIW or CL-20), can involve intermediates derived from 1,1,3,3-tetraethoxypropane. For example, the condensation of 1,1,3,3-tetraethoxypropane with urea in an acidic medium can produce propanediurea derivatives, which can then be nitrated to form high-energy materials. ru.nlidu.ac.id
Below is a table summarizing some of the key synthetic applications discussed:
| Target Molecule/Intermediate Class | Precursors | Key Reaction Type | Reference |
| Substituted Pyridines | Acyl Enamines, 3-Oxoalkanimidamides | Condensation/Cyclization | thieme-connect.de |
| β-Diketimines | Primary Amines | Condensation | acs.org |
| Pyrimidine-2-thione | Thiourea | [3+3] Cyclization | sciforum.net |
| Pyrido[1,2-a]pyrimidinium Salts | 2-Aminopyridines | Condensation/Cyclization | nih.gov |
| 2-Hydroxypyrimidines | Urea | Condensation/Cyclization | google.com |
| N5-Deazapterins | Aminopyrimidines | Condensation/Cyclization | datapdf.com |
| Thienopyridines | Aminothiophenes | Condensation/Cyclization | abertay.ac.uk |
Characterization Methodologies for 2 Diethoxymethyl 1,1 Diethoxypentane in Academic Research
Spectroscopic Analysis for Structural Confirmation
Spectroscopic techniques are paramount in elucidating the molecular structure of 2-(diethoxymethyl)-1,1-diethoxypentane. By probing the interactions of the molecule with electromagnetic radiation, researchers can map its atomic framework and identify its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic compounds in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to map the connectivity of atoms within the this compound molecule.
¹³C NMR Spectroscopy: Complementing the proton data, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Each unique carbon atom in the pentyl backbone, the acetal (B89532) carbons, and the ethyl groups will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment, providing definitive evidence for the presence of the acetal functional groups and the hydrocarbon chain.
| ¹H NMR Spectral Data (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~4.5 | CH(OEt)₂ |
| ~3.4-3.7 | OCH₂CH₃ |
| ~1.8-2.2 | CH₂CH(CH(OEt)₂)₂ |
| ~1.2-1.6 | CH₂CH₂CH₃ |
| ~1.1 | OCH₂CH₃ |
| ~0.9 | CH₂CH₃ |
| ¹³C NMR Spectral Data (Predicted) | |
| Chemical Shift (ppm) | Assignment |
| ~101-104 | CH(OEt)₂ |
| ~60-64 | OCH₂CH₃ |
| ~40-45 | CH₂CH(CH(OEt)₂)₂ |
| ~28-32 | CH₂CH₂CH₃ |
| ~22-25 | CH₂CH₂CH₃ |
| ~15 | OCH₂CH₃ |
| ~14 | CH₂CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent C-O stretching vibrations of the acetal groups. The absence of a strong, broad absorption in the hydroxyl (O-H) region (around 3200-3600 cm⁻¹) and the lack of a sharp carbonyl (C=O) stretch (around 1700 cm⁻¹) would confirm the successful formation of the acetal and the absence of starting aldehyde or alcohol impurities.
| IR Spectral Data (Predicted) | |
| Wavenumber (cm⁻¹) | Assignment |
| 2970-2850 | C-H stretch (alkane) |
| 1150-1050 | C-O stretch (acetal) |
| 1470-1450 | C-H bend (alkane) |
Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would ideally show a molecular ion peak ([M]⁺) corresponding to its molecular weight (262.44 g/mol ). However, due to the lability of acetals, the molecular ion may be weak or absent. Instead, the spectrum is often characterized by a series of fragment ions resulting from the cleavage of the C-O bonds of the ethoxy groups and the fragmentation of the pentyl chain. The observation of these specific fragment ions allows for the confirmation of the molecular structure.
| Mass Spectrometry Data (Predicted) | |
| m/z | Assignment |
| 217 | [M - OCH₂CH₃]⁺ |
| 189 | [M - CH(OCH₂CH₃)₂]⁺ |
| 103 | [CH(OCH₂CH₃)₂]⁺ |
| 75 | [CH₂(OCH₂CH₃)]⁺ |
| 47 | [CH₂CH₂OH]⁺ |
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are essential for both the purification of this compound after its synthesis and for the assessment of its purity.
Gas Chromatography (GC)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given the likely volatility of this compound, GC is an ideal method for assessing its purity. A pure sample will exhibit a single, sharp peak in the chromatogram at a specific retention time under defined conditions (e.g., column type, temperature program, carrier gas flow rate). The presence of additional peaks would indicate impurities, such as residual starting materials or byproducts. When coupled with a mass spectrometer (GC-MS), this technique can simultaneously separate and identify the components of a mixture, providing definitive structural information for each peak. For quantitative analysis, the area under the peak is proportional to the amount of the compound present.
High-Performance Liquid Chromatography (HPLC)
While GC is well-suited for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile or thermally sensitive molecules. For a non-chromophoric compound like this compound, which lacks a UV-absorbing group, detection can be challenging. However, the use of a universal detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), can overcome this limitation. An HPLC method would involve selecting an appropriate stationary phase (e.g., a C18 reversed-phase column) and a suitable mobile phase to achieve separation from any non-volatile impurities. The purity of the compound is determined by the presence of a single peak in the HPLC chromatogram.
Column Chromatography (e.g., silica (B1680970) gel)
Column chromatography is a fundamental purification technique in organic synthesis. For a moderately polar compound such as this compound, silica gel would be the standard stationary phase of choice. The process would involve dissolving the crude product in a minimal amount of a suitable solvent and applying it to the top of a column packed with silica gel. A solvent system, known as the eluent, is then passed through the column to separate the components of the mixture based on their differential adsorption to the silica gel.
Given the acetal functional groups, which can be sensitive to the acidic nature of standard silica gel, researchers may opt for a deactivated silica gel. This is typically achieved by pre-treating the silica gel with a small amount of a basic substance, such as triethylamine, mixed into the eluent system. This precaution prevents the potential hydrolysis of the acetal back to its corresponding aldehyde and alcohol precursors during the purification process.
The choice of eluent is crucial for achieving good separation. A typical starting point would be a non-polar solvent like hexane (B92381) or petroleum ether, with a gradual increase in the proportion of a more polar solvent, such as ethyl acetate (B1210297) or diethyl ether. The polarity of the eluent is carefully optimized by first analyzing the crude mixture using Thin Layer Chromatography (TLC) to determine the ideal solvent ratio that provides good separation between the desired product and any impurities.
Fractions would be collected as the eluent passes through the column and analyzed by TLC to identify those containing the pure this compound. These pure fractions would then be combined and the solvent removed under reduced pressure to yield the purified compound.
Table 1: Hypothetical Column Chromatography Parameters for the Purification of this compound
| Parameter | Description |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Eluent System | Hexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10) |
| Deactivation | Optional: 0.1-1% Triethylamine in the eluent |
| Detection | TLC with potassium permanganate (B83412) stain or p-anisaldehyde stain |
Advanced Structural Characterization Techniques
Following purification, a suite of advanced spectroscopic techniques would be employed to unequivocally confirm the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR and ¹³C NMR spectroscopy are the most powerful tools for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include:
Triplets and sextets/multiplets for the propyl chain protons.
A complex multiplet for the methine proton at the C2 position.
A doublet for the acetal proton of the diethoxymethyl group.
Quartets and triplets for the ethoxy groups' methylene (B1212753) and methyl protons, respectively. The integration of these signals would confirm the number of protons in each environment.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the acetal carbons would be particularly indicative, typically appearing in the range of 95-115 ppm. The signals for the carbons of the propyl and ethoxy groups would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| C1 (CH(OEt)₂) | ~4.5 (d) | ~103 |
| C2 (CH) | ~2.0 (m) | ~45 |
| C3 (CH₂) | ~1.4 (m) | ~20 |
| C4 (CH₂) | ~1.3 (m) | ~14 |
| C5 (CH₃) | ~0.9 (t) | ~14 |
| C1' (CH(OEt)₂) | ~4.6 (d) | ~104 |
| OCH₂CH₃ | ~3.5 (q) | ~60-65 |
| OCH₂CH₃ | ~1.2 (t) | ~15 |
*These are estimated values based on analogous structures and general NMR principles. Actual experimental values may vary.
Mass Spectrometry (MS):
Mass spectrometry would be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. For this compound (C₁₄H₃₀O₄), the expected molecular weight is 262.39 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 262 might be weak or absent due to the lability of the acetal groups. However, characteristic fragment ions resulting from the loss of ethoxy groups (•OCH₂CH₃) or the cleavage of the C-C bonds adjacent to the acetal carbons would be expected.
Table 3: Expected Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
| 217 | [M - OCH₂CH₃]⁺ |
| 189 | [M - CH(OEt)₂]⁺ |
| 103 | [CH(OEt)₂]⁺ |
| 75 | [CH(OH)OEt]⁺ |
| 47 | [CH₂=O⁺Et] |
Computational and Theoretical Investigations of 2 Diethoxymethyl 1,1 Diethoxypentane
Electronic Structure and Conformational Analysis
A foundational step in the computational study of 2-(Diethoxymethyl)-1,1-diethoxypentane would involve a thorough analysis of its electronic structure and conformational possibilities. The electronic structure, which dictates the molecule's reactivity and spectroscopic properties, can be investigated using quantum mechanical methods such as Density Functional Theory (DFT). Key parameters to be calculated would include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) map. This data would highlight regions of the molecule that are electron-rich and susceptible to electrophilic attack, and electron-poor regions prone to nucleophilic attack.
Given the presence of multiple single bonds, this compound can exist in numerous conformations. A comprehensive conformational analysis would be essential to identify the most stable, low-energy conformers. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the potential energy of each resulting geometry. The Boltzmann distribution of these conformers at different temperatures would provide insight into the molecule's predominant shapes under various conditions.
Reaction Mechanism Studies and Transition State Elucidation
Computational chemistry offers powerful tools to explore the potential chemical reactions of this compound. For instance, the hydrolysis of the acetal (B89532) groups is a common reaction for such compounds. Theoretical studies could elucidate the step-by-step mechanism of this reaction, including the identification of all intermediates and, crucially, the transition states that connect them.
By mapping the potential energy surface of the reaction, researchers can calculate the activation energies for each step. This information is vital for understanding the reaction kinetics and determining the rate-limiting step. Techniques such as intrinsic reaction coordinate (IRC) calculations would be employed to confirm that the identified transition states correctly connect the reactants and products.
Prediction of Reactivity and Selectivity Profiles
Building upon the electronic structure and reaction mechanism studies, the reactivity and selectivity of this compound can be predicted. Fukui functions, derived from DFT calculations, can be used to pinpoint the most reactive atomic sites for nucleophilic, electrophilic, and radical attacks.
In reactions where multiple products are possible, computational models can predict the selectivity (chemo-, regio-, and stereoselectivity). For example, in a reaction involving the cleavage of one of the ether bonds, theoretical calculations could predict which of the four ether groups is most likely to react first based on energetic considerations of the possible reaction pathways.
Molecular Dynamics Simulations and Intermolecular Interactions
To understand the behavior of this compound in a condensed phase (e.g., in a solvent or as a pure liquid), molecular dynamics (MD) simulations are indispensable. mdpi.com MD simulations model the movement of each atom in the system over time, providing a dynamic picture of intermolecular interactions. mdpi.com
These simulations can reveal how molecules of this compound interact with each other and with solvent molecules. Key properties that can be extracted from MD simulations include radial distribution functions, which describe the local ordering of molecules, and the calculation of transport properties like diffusion coefficients and viscosity. This information is critical for understanding the macroscopic properties of the substance.
While specific experimental and computational data for this compound is not yet prevalent in the scientific literature, the computational methodologies described here provide a clear and robust framework for its future investigation. Such studies would undoubtedly contribute to a deeper understanding of this and related acetal compounds.
Synthesis and Investigation of Derivatives and Analogues of 2 Diethoxymethyl 1,1 Diethoxypentane
Structural Modifications of the Pentane (B18724) Backbone (e.g., varying chain length, branching)
The core pentane structure of 2-(diethoxymethyl)-1,1-diethoxypentane, which is essentially a propane (B168953) backbone with a propyl substituent at the C2 position, can be readily modified. These modifications, including altering the chain length and introducing branching, are typically achieved by employing different starting materials in the synthetic process. The classical synthesis of such tetraalkoxyalkanes involves the reaction of a β-dicarbonyl compound or its equivalent with an orthoformate in the presence of an alcohol and an acid catalyst.
By substituting the precursor malonaldehyde, which leads to the propane backbone, with other 2-substituted malonaldehydes, a variety of analogues can be produced. The alkyl group at the C2 position can be varied to create a homologous series or introduce branched structures. For instance, using 2-ethylmalonaldehyde or 2-isopropylmalonaldehyde would yield the corresponding 2-ethyl or 2-isopropyl derivatives of 1,1,3,3-tetraethoxypropane (B54473).
Research into the synthesis of related cyclic acetals has shown that a wide range of aldehydes, including those with varying chain lengths and branching, can be used. google.comgoogle.com This principle extends to the synthesis of acyclic acetals like this compound. The alkylation of 1,3-dicarbonyl compounds or their derivatives, such as ketodimethyl hydrazones, provides a versatile route to introduce diverse alkyl groups prior to acetalization, allowing for the synthesis of complex and sterically hindered backbones. nih.gov
Table 1: Examples of Backbone-Modified Analogues
Diversification of the Alkoxy Groups in the Acetal (B89532) Moieties
The four ethoxy groups in this compound present another avenue for structural diversification. Replacing these with other alkoxy groups can significantly alter the compound's physical and chemical properties, such as solubility, boiling point, and reactivity.
One primary method for achieving this diversification is through transacetalization. This equilibrium-driven reaction involves treating the parent acetal with a different alcohol in the presence of an acid catalyst. rsc.orgresearchgate.net By using a large excess of the new alcohol, the equilibrium can be shifted towards the formation of the new acetal. For example, reacting this compound with methanol (B129727) would lead to the formation of 2-(dimethoxymethyl)-1,1-dimethoxypentane. It is also feasible to synthesize mixed acetals containing different alkoxy groups within the same molecule, although controlling the statistical distribution of products can be challenging. researchgate.netnih.gov
Alternatively, analogues with different alkoxy groups can be synthesized directly by using the desired alcohol during the initial acetal formation from the corresponding aldehyde. ymerdigital.comorganic-chemistry.org For instance, using propanol (B110389) instead of ethanol (B145695) in the reaction with 2-propylmalonaldehyde and triethyl orthoformate would yield 2-(dipropoxymethyl)-1,1-dipropoxypentane.
Table 2: Examples of Analogues with Diversified Alkoxy Groups
Transformation Products from Chemical Reactions of this compound
This compound, as a tetraacetal, can undergo several chemical transformations, yielding a variety of functionalized products. The reactivity is centered on the acetal functional groups.
Hydrolysis: Acetal hydrolysis is a fundamental reaction that occurs under acidic conditions. organicchemistrytutor.com Treatment of this compound with aqueous acid cleaves the four C-O ether bonds of the acetal groups, regenerating the parent aldehyde. This reaction yields 2-propylmalonaldehyde and four equivalents of ethanol. The reaction is reversible, and removal of water is necessary for acetal formation. msu.edu
Reduction: The reduction of acetals can lead to different products depending on the reagents and conditions used. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce acetals to ethers. wikipedia.org In the case of this compound, reduction could potentially yield 1,3-diethoxy-2-propylpropane. More forceful reduction conditions, such as using TiCl₄/LiAlH₄, can lead to reductive dealkoxylation to form the corresponding hydrocarbon, 2-propylpropane. researchgate.net
Reaction with Nucleophiles: While acetals are generally stable to bases and many nucleophiles, their reaction with certain nucleophiles can be promoted by Lewis acids. These reactions can lead to the substitution of an alkoxy group.
Table 3: Key Transformation Reactions and Products
Relationship to Complex Acetals and Orthoester-Derived Systems in Dynamic Covalent Chemistry
The structure of this compound is closely related to orthoesters, which are compounds featuring three alkoxy groups attached to a single carbon atom (a 1,1,1-trialkoxyalkane). This relationship places it within the broader context of complex acetals and orthoester-derived systems, which are of significant interest in the field of dynamic covalent chemistry (DCC). dntb.gov.ua
DCC utilizes reversible chemical reactions to generate libraries of molecules that can adapt their constitution in response to external stimuli under thermodynamic control. researchgate.net The acid-catalyzed formation and exchange of acetal and orthoester linkages are cornerstone reactions in DCC. rsc.orgrsc.org This is because the bonds can be formed and broken under mild conditions, allowing for component exchange and the self-assembly of complex molecular architectures. researchgate.netresearchgate.netrsc.org
Orthoesters, in particular, have been highlighted as powerful tripodal building blocks in DCC. rsc.orgfau.de Their ability to react with three equivalents of an alcohol allows for the rapid generation of molecular complexity and the construction of three-dimensional structures like cryptands and dynamic polymers. rsc.orgnih.gov The dynamic exchange between orthoesters and alcohols is a key process for creating dynamic combinatorial libraries. rsc.orgacs.org
Although this compound is technically a tetraacetal, its synthesis from an orthoformate and its structural similarity to two linked orthoester-like moieties mean it can be considered part of this class of dynamic building blocks. The reversible nature of its acetal bonds makes it a potential component for creating dynamic systems. For example, its reaction with diols could lead to the formation of oligomeric or polymeric structures linked by dynamic acetal bonds, a principle used to create recyclable polymer networks. rsc.orgrsc.org The study of such complex acetal systems contributes to the expanding toolbox of dynamic covalent chemistry, enabling the design of adaptive materials and complex molecular systems. acs.org
Emerging Research Directions and Future Prospects for 2 Diethoxymethyl 1,1 Diethoxypentane Chemistry
Development of Novel Catalytic Systems for Synthesis and Transformations
The synthesis of acetals, such as 2-(Diethoxymethyl)-1,1-diethoxypentane, traditionally involves the acid-catalyzed reaction of an aldehyde with an excess of alcohol, in this case, ethanol (B145695). The core challenge in acetal (B89532) formation is the removal of water to drive the reaction equilibrium towards the product. acs.orgwikipedia.org
Modern research into acetal synthesis focuses on developing more efficient, selective, and reusable catalytic systems. These can be broadly categorized as:
Homogeneous Catalysts: Mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are effective but can be corrosive and difficult to separate from the reaction mixture. nih.gov
Heterogeneous Catalysts: Solid acid catalysts, such as zeolites, ion-exchange resins (e.g., Amberlyst-15), and supported acids like tungstosilicic acid on active carbon, offer advantages in terms of easy separation and recyclability. symbchem.comnih.gov For instance, tungstosilicic acid on activated carbon has been shown to be an excellent catalyst for the synthesis of various acetals and ketals with high yields. symbchem.com
Lewis Acid Catalysts: Metal triflates and chlorides (e.g., ZrCl₄, AuCl₃) can catalyze acetalization under mild conditions. specialchem.com Palladium catalysis has also been demonstrated as a mild and highly efficient method for the protection of carbonyl groups as acetals. specialchem.com
Photocatalysis: Emerging methods utilize photocatalysts, such as Eosin Y, under visible light irradiation to promote acetalization under neutral conditions, which is particularly useful for acid-sensitive substrates. specialchem.comorganic-chemistry.org
Transformations of acetals often involve their hydrolysis back to the parent aldehyde, which is typically acid-catalyzed. However, more advanced transformations could involve selective cleavage or modification of the acetal group, for which specific catalytic systems would need to be developed.
Table 1: Comparison of Catalytic Systems for Acetal Synthesis
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Protic Acids | H₂SO₄, p-TSA | High activity, low cost | Corrosive, difficult to separate |
| Heterogeneous Solid Acids | Zeolites, Amberlyst-15 | Easily separable, reusable | Potentially lower activity |
| Supported Catalysts | Tungstosilicic acid/Carbon | High efficiency, reusability | Preparation of catalyst required |
| Homogeneous Lewis Acids | ZrCl₄, AuCl₃, Pd-complexes | Mild reaction conditions, high chemoselectivity | Cost of metal, sensitivity to moisture |
| Photocatalysts | Eosin Y | Neutral conditions, high selectivity | Requires light source, limited to specific substrates |
Exploration of Chiral Analogues and Asymmetric Synthesis
The structure of this compound possesses a chiral center at the second carbon of the pentane (B18724) chain. This opens the possibility for the existence of chiral analogues and the development of asymmetric methods for their synthesis. The synthesis of chiral acetals is a significant area of research, as they can serve as chiral auxiliaries or as building blocks for complex chiral molecules. acs.org
Strategies for the asymmetric synthesis of chiral acetals could include:
Use of Chiral Alcohols: Reacting the parent aldehyde with a chiral alcohol would lead to the formation of diastereomeric acetals, which could potentially be separated.
Chiral Catalysts: The use of chiral Brønsted or Lewis acid catalysts can induce enantioselectivity in the acetalization reaction. organic-chemistry.org For example, chiral Brønsted acid catalysts have been shown to influence the stereochemical outcome of glycosylation reactions, a form of acetal formation. organic-chemistry.org
Asymmetric Reactions of Enol Ethers: The asymmetric selenenylation of enol ethers in the presence of a chiral selenium electrophile is a known method for producing chiral acetals. symbchem.com
The development of an efficient asymmetric synthesis for this compound would be a valuable contribution to synthetic chemistry, providing access to enantiomerically pure forms of this compound for further studies.
Integration into Continuous Flow Chemistry and Microreactor Technologies
Continuous flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for automated, high-throughput synthesis and optimization. wikipedia.orgacs.org
The synthesis of acetals is well-suited for translation to continuous flow systems. polytron-gmbh.com A typical setup would involve pumping streams of the aldehyde, alcohol, and a catalyst through a heated reactor coil or a microfluidic chip. britannica.com The efficient mixing and precise temperature control in microreactors can lead to shorter reaction times and higher yields. nih.gov Furthermore, in-line purification and analysis can be integrated into the flow system, streamlining the entire process. wikipedia.org
While no specific studies on the continuous flow synthesis of this compound have been reported, the general methodologies developed for other acetalizations would be directly applicable. The use of packed-bed reactors with heterogeneous catalysts would be particularly advantageous in a flow setup, allowing for continuous operation without the need for catalyst separation in a subsequent step. nih.gov
Advanced Applications in Supramolecular Chemistry and Materials Science
The applications of this compound in supramolecular chemistry and materials science are currently unexplored. However, the broader class of polyacetals, polymers containing repeating acetal units, are important engineering thermoplastics with applications ranging from automotive parts to consumer electronics. wikipedia.org Polyacetals like polyoxymethylene (POM) are known for their high stiffness, low friction, and excellent dimensional stability. wikipedia.orgpolytron-gmbh.com
Theoretically, this compound could serve as a monomer or a cross-linking agent in the synthesis of novel polyacetals with specific properties. The two diethoxy groups could potentially participate in polymerization reactions. The pentyl chain would influence the flexibility and solubility of the resulting polymer.
Design of New Reactivity Through Computational and Activation Strategies
Computational chemistry could provide valuable insights into the structure, conformation, and reactivity of this compound. researchgate.net Quantum chemical calculations could be used to:
Determine the most stable conformations of the molecule.
Calculate the reaction energies and activation barriers for its synthesis and potential transformations.
Model the interaction of the molecule with different catalysts to aid in the design of more efficient synthetic routes.
Predict spectroscopic properties (e.g., NMR, IR spectra) to aid in its characterization. researchgate.net
New reactivity could be unlocked through various activation strategies. While acetals are generally stable under neutral and basic conditions, their cleavage can be initiated by acids. masterorganicchemistry.com Novel activation strategies could involve:
Lewis Acid Activation: Different Lewis acids could be used to selectively activate one of the acetal groups, leading to regioselective reactions.
Neighboring Group Participation: The introduction of a nearby functional group could facilitate the cleavage of the acetal under non-acidic conditions. acs.org
Photochemical Activation: As seen in acetal formation, light-sensitive groups could be incorporated to allow for controlled cleavage or transformation upon irradiation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
